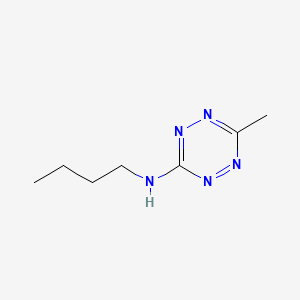
N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C7H13N5. It belongs to the class of tetrazines, which are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of 3-bromo-6-methyl-1,2,4,5-tetrazine with n-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where the butyl or methyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazines .
Wissenschaftliche Forschungsanwendungen
N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in bioorthogonal chemistry, the compound reacts with isonitriles to release protected molecules. This reaction is facilitated by the unique structure of the tetrazine ring, which undergoes a rapid and near-quantitative deprotection under mild conditions .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-methyl-1,2,4,5-tetrazine: A precursor in the synthesis of N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine.
Methyltetrazine-amine hydrochloride: Another tetrazine derivative with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo bioorthogonal reactions under mild conditions makes it particularly valuable in chemical biology and drug delivery applications .
Eigenschaften
CAS-Nummer |
78113-99-2 |
|---|---|
Molekularformel |
C7H13N5 |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
N-butyl-6-methyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C7H13N5/c1-3-4-5-8-7-11-9-6(2)10-12-7/h3-5H2,1-2H3,(H,8,11,12) |
InChI-Schlüssel |
BXWNNBXIVRFTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NN=C(N=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




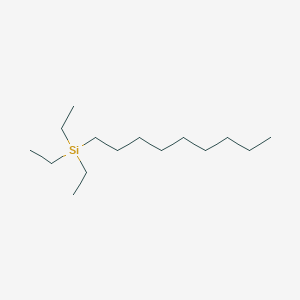
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)

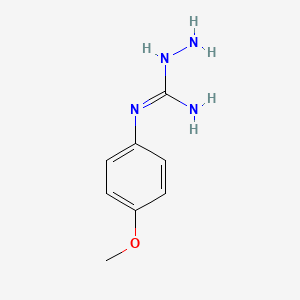
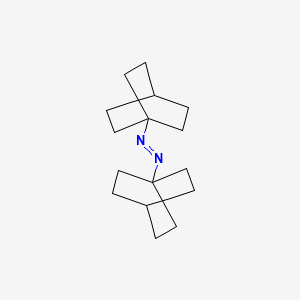

![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
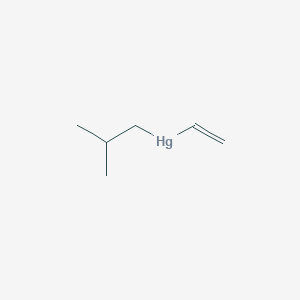
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
